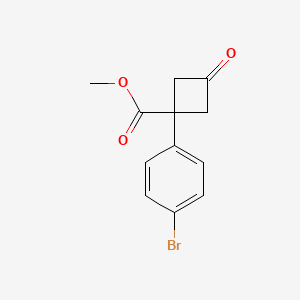

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Beschreibung

BenchChem offers high-quality Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURHGJIPPTYEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-42-2 | |

| Record name | methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2), a compound of significant interest in medicinal chemistry and drug discovery. By leveraging the unique conformational constraints of the cyclobutane ring and the versatile reactivity of the β-keto ester and 4-bromophenyl moieties, this molecule serves as a valuable building block for the synthesis of novel therapeutics. This document delves into its chemical and physical properties, proposes a logical synthetic pathway, and offers an in-depth analysis of its spectral characteristics. Furthermore, it explores the compound's reactivity, potential applications in drug development, and essential safety and handling protocols.

Introduction: The Strategic Value of Cyclobutane Scaffolds in Drug Design

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered considerable attention for their ability to impart desirable properties to drug candidates. Unlike flexible aliphatic chains, the rigid, puckered conformation of the cyclobutane ring can help to pre-organize pharmacophoric elements in a specific spatial orientation, potentially leading to increased potency and selectivity for biological targets.[1][2][3] The incorporation of a cyclobutane moiety can also improve metabolic stability and other pharmacokinetic parameters.[1][3]

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a bifunctional molecule that strategically combines the conformational rigidity of the cyclobutane core with the synthetic versatility of a β-keto ester and a 4-bromophenyl group. The 4-bromophenyl substituent is a common feature in medicinal chemistry, often utilized as a handle for cross-coupling reactions to introduce further molecular complexity.[4][5] This guide aims to provide a detailed technical resource for researchers looking to harness the potential of this promising building block.

Physicochemical and Structural Properties

While specific experimental data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is not widely available in the public domain, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1364663-42-2 | Publicly available data. |

| Molecular Formula | C₁₂H₁₁BrO₃ | Based on chemical structure. |

| Molecular Weight | 283.12 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a solid at room temperature. | Similar aromatic and substituted cyclobutane compounds are often solids. |

| Melting Point | Expected to be in the range of 50-100 °C. | Based on functionally similar aromatic ketones and esters. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.[6] | The presence of the polar ester and ketone groups is balanced by the nonpolar aromatic ring and cyclobutane core. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | General recommendation for β-keto esters and brominated compounds to prevent degradation. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the formation of the cyclobutane ring, followed by functional group manipulations.

Diagram of Proposed Synthesis:

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol:

-

Step 1: Protection of 1,3-Dichloroacetone. 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to form 2,2-bis(chloromethyl)-1,3-dioxolane.[7] This protects the ketone functionality.

-

Step 2: Cyclization. The protected dichloro-intermediate is then reacted with dimethyl malonate in the presence of a strong base like sodium hydride in an aprotic polar solvent such as DMF to facilitate the intramolecular cyclization, yielding Dimethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate.[7]

-

Step 3: Hydrolysis and Decarboxylation. The resulting spirocyclic diester is subjected to acidic hydrolysis (e.g., with concentrated HCl) and heat. This cleaves the ketal protecting group and the esters, followed by decarboxylation to afford 3-oxocyclobutanecarboxylic acid.[7][8]

-

Step 4: Esterification. The carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce Methyl 3-oxocyclobutanecarboxylate.

-

Step 5: Arylation. The final step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between Methyl 3-oxocyclobutanecarboxylate and 4-bromophenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the target compound, Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

Spectral Analysis (Predicted)

The structural features of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate give rise to a predictable pattern in its various spectra.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d | 2H | Aromatic protons (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. |

| ~7.2 | d | 2H | Aromatic protons (meta to Br) | Less deshielded than the ortho protons. |

| 3.7 | s | 3H | Methyl ester protons (-OCH₃) | Typical chemical shift for methyl ester protons. |

| 3.0 - 3.4 | m | 4H | Cyclobutane methylene protons (-CH₂-) | Complex multiplet due to diastereotopicity and coupling with each other. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | Ketone carbonyl (C=O) | Typical chemical shift for a ketone carbonyl.[9] |

| ~170 | Ester carbonyl (C=O) | Typical chemical shift for an ester carbonyl.[9] |

| ~140 | Aromatic quaternary carbon (C-Br) | Deshielded by the attached bromine atom. |

| ~132 | Aromatic CH (ortho to Br) | Standard aromatic carbon chemical shift. |

| ~128 | Aromatic CH (meta to Br) | Standard aromatic carbon chemical shift. |

| ~122 | Aromatic quaternary carbon (C-cyclobutane) | Quaternary carbon in the aromatic region. |

| ~52 | Methyl ester carbon (-OCH₃) | Typical chemical shift for a methyl ester carbon. |

| ~45 | Cyclobutane methylene carbons (-CH₂-) | Aliphatic carbon signals. |

| ~40 | Cyclobutane quaternary carbon | Aliphatic quaternary carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| ~2950 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds. |

| ~1740 | Strong | Ester C=O stretch | Typical stretching frequency for a saturated ester carbonyl.[10][11] |

| ~1715 | Strong | Ketone C=O stretch | Typical stretching frequency for a cyclic ketone.[11][12] |

| ~1590 | Medium | Aromatic C=C stretch | Characteristic of the benzene ring. |

| ~1200, ~1100 | Strong | C-O stretch | Characteristic of the ester C-O bonds.[10] |

| ~1010 | Strong | C-Br stretch | Characteristic of an aryl bromide. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][13]

-

Molecular Ion (M⁺): m/z = 282 and 284.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give fragments at m/z = 251 and 253.

-

Loss of the carbomethoxy group (-COOCH₃) to give fragments at m/z = 223 and 225.

-

Cleavage of the cyclobutane ring.

-

Reactivity and Synthetic Utility

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate possesses three key reactive sites that can be selectively manipulated.

Diagram of Reactivity:

Caption: Key reactive sites of the title compound.

-

The Ketone Carbonyl: This group can undergo nucleophilic addition reactions, such as reduction with sodium borohydride to form the corresponding alcohol.

-

The Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. It can also undergo transesterification or amidation.

-

The 4-Bromophenyl Group: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.[4][5]

-

The α-Protons: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated or undergo other reactions.

Applications in Drug Discovery

The structural and chemical attributes of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its rigid core can serve as a scaffold to present various functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with protein binding sites.[3] The ability to readily diversify the molecule at the aryl position via cross-coupling reactions allows for the rapid exploration of structure-activity relationships.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a strategically designed molecule that holds significant promise as a versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and multiple reactive centers provides a powerful platform for the synthesis of novel and diverse chemical entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectral data, and key reactivity patterns, offering a valuable resource for researchers in the field of drug discovery and development.

References

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- Willems, D., et al. (2021).

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729.

- Hauser, C. R., & Reynolds, G. A. (1950). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 72(6), 2850–2851.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chembk.com [chembk.com]

- 7. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. compoundchem.com [compoundchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, a valuable building block in medicinal and materials chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data listing to explain the structural basis for the expected spectroscopic signatures. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed predicted data, justified by established principles of chemical analysis, alongside standardized protocols for experimental data acquisition. This integrated approach is designed to serve as a robust reference for the synthesis, identification, and quality control of this compound.

Molecular Structure and Physicochemical Properties

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a polysubstituted cyclobutane derivative. Its structure features a quaternary carbon at the 1-position, substituted with both a 4-bromophenyl ring and a methyl ester group. The cyclobutane ring also contains a ketone at the 3-position. These features dictate the molecule's chemical reactivity and are the origins of its unique spectroscopic fingerprint.

Figure 1. Chemical Structure of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1364663-42-2 | [2][3] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [3][4] |

| Molecular Weight | 283.12 g/mol | [3][4] |

| IUPAC Name | methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | [3] |

| InChI Key | LURHGJIPPTYEDO-UHFFFAOYSA-N |[3] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, the spectrum is expected to show distinct signals for the aromatic protons, the cyclobutane methylene protons, and the methyl ester protons.

Predicted ¹H NMR Spectrum and Signal Assignments

The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern, often appearing as two distinct doublets due to the symmetry of the para-substituted ring. The four methylene protons on the cyclobutane ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.

Table 2: Predicted ¹H NMR Signal Assignments (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Br) | Deshielded by the electronegative bromine atom and located on the aromatic ring. |

| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to C) | Protons on the aromatic ring adjacent to the cyclobutane substituent. |

| ~ 3.70 | s | 3H | -OCH₃ | Singlet signal in the typical range for methyl ester protons. |

| ~ 3.40 - 3.60 | m | 2H | Cyclobutane CH₂ | Methylene protons adjacent to the quaternary carbon (C1). Expected to be a complex multiplet. |

| ~ 3.20 - 3.40 | m | 2H | Cyclobutane CH₂ | Methylene protons adjacent to the carbonyl group (C3). Deshielded by the ketone and expected to be a complex multiplet. |

Standard Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity.

-

Acquisition: Acquire the spectrum at a standard frequency (e.g., 400 MHz). Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the proton assignments.

Caption: Workflow for NMR spectroscopic analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The proton-decoupled spectrum for the title compound is expected to show nine distinct signals, as the two pairs of aromatic carbons are chemically equivalent due to symmetry.

Predicted ¹³C NMR Spectrum and Signal Assignments

The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbons of the ester and ketone groups will be the most downfield signals.

Table 3: Predicted ¹³C NMR Signal Assignments (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 205.0 | C =O (Ketone) | Carbonyl carbons in cyclobutanones typically resonate in this region.[5] |

| ~ 172.0 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon.[5] |

| ~ 140.0 | Ar-C (quaternary) | Aromatic carbon attached to the cyclobutane ring. |

| ~ 132.0 | Ar-C H (ortho to Br) | Aromatic carbons adjacent to bromine. |

| ~ 129.0 | Ar-C H (ortho to C) | Aromatic carbons adjacent to the cyclobutane substituent. |

| ~ 122.0 | Ar-C -Br | Aromatic carbon directly bonded to bromine, its signal is shifted upfield by the heavy atom effect. |

| ~ 53.0 | -OC H₃ | Methyl carbon of the ester group. |

| ~ 48.0 | Cyclobutane C H₂ | Methylene carbons of the cyclobutane ring. |

| ~ 45.0 | Quaternary C | The quaternary carbon (C1) of the cyclobutane ring. |

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorptions

The spectrum will be dominated by two strong carbonyl stretching vibrations—one for the ketone and one for the ester. The strain of the four-membered ring is known to shift the ketone's C=O stretching frequency to a higher wavenumber than that of an acyclic ketone.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

|---|---|---|---|

| ~ 1785 | C=O (Ketone) | Stretch | The high frequency is characteristic of a ketone in a strained four-membered ring.[6] |

| ~ 1735 | C=O (Ester) | Stretch | Typical stretching frequency for an ester carbonyl group.[6] |

| ~ 1590 | C=C | Aromatic Ring Stretch | Characteristic vibration of the para-substituted benzene ring. |

| ~ 1250 | C-O | Ester Stretch | Strong C-O single bond stretch associated with the ester functionality. |

| ~ 1010 | C-Br | Stretch | Vibration corresponding to the carbon-bromine bond on the aromatic ring. |

Caption: Correlation of functional groups to IR absorption regions.

Standard Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum and Fragmentation

For the title compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine: the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, so two peaks of roughly equal intensity will appear for the molecular ion (M⁺) and for any fragment containing the bromine atom.

-

Expected Molecular Ion (M⁺): m/z 282

-

Expected Isotope Peak (M+2)⁺: m/z 284

Table 5: Predicted Key Fragments in EI-MS

| Predicted m/z | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 282 / 284 | [C₁₂H₁₁BrO₃]⁺ | Molecular ion (M⁺ and M+2) |

| 251 / 253 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 223 / 225 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, a common fragmentation for methyl esters.[7] |

| 183 / 185 | [C₇H₄BrO]⁺ | McLafferty-type rearrangement followed by cleavage of the cyclobutane ring. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from cleavage of the bond to the cyclobutane ring. |

Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power allows for unambiguous structure elucidation. The integrated analysis workflow confirms that all pieces of data converge to support a single, consistent molecular structure.

-

MS provides the molecular weight (282/284 amu) and elemental information (presence of one Br atom).

-

IR Spectroscopy confirms the presence of key functional groups: a strained ketone (~1785 cm⁻¹), an ester (~1735 cm⁻¹), and an aromatic ring (~1590 cm⁻¹).

-

¹³C NMR provides a count of unique carbons (9) and confirms the electronic environment of each, including the two carbonyls (>170 ppm) and aromatic carbons (120-140 ppm).

-

¹H NMR reveals the connectivity and spatial relationships of protons, confirming the para-substituted aromatic pattern and the presence of the cyclobutane and methyl ester protons.

This multi-faceted approach ensures the highest level of confidence in the structural assignment and purity assessment of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0020438). Retrieved from [Link]

-

Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0020438). Retrieved from [Link]

- (File not publicly available). NMR spectra 1-13C.

-

National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Retrieved from [Link]

-

NFDI4Chem Search Service. (2024). infrared absorption spectroscopy (IR) - Dataset. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate [ 1364663-42-2 ]. Retrieved from [Link]

- (PDF Document). 13-C NMR Chemical Shift Table.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

researchmap. (n.d.). Identification of complementary McLafferty rearrangement ions. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]

-

Labclin. (n.d.). Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

Sources

- 1. methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate - Alicyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. chemsigma.com [chemsigma.com]

- 3. Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | 1364663-42-2 [sigmaaldrich.com]

- 4. 1364663-42-2|Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. researchmap.jp [researchmap.jp]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. As complex cyclobutane scaffolds are increasingly prevalent in medicinal chemistry, a thorough understanding of their spectral characteristics is paramount for unambiguous structure elucidation and quality control. This document offers a detailed theoretical prediction of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Methodologies for sample preparation and spectral acquisition are also detailed, providing a self-validating framework for researchers.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane moieties are valuable four-carbon carbocyclic rings that impart unique conformational constraints on molecular architecture. Their inherent ring strain and puckered nature can lead to well-defined spatial arrangements of substituents, which is a desirable trait in the design of pharmacologically active agents. The title compound, methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, is a densely functionalized cyclobutane with potential applications as a building block in drug discovery.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. However, the non-planar, puckered conformation of the cyclobutane ring often leads to complex second-order spectral effects, making a detailed analysis challenging. This guide aims to deconstruct the expected ¹H NMR spectrum of this compound, providing a roadmap for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, the diastereotopic methylene protons of the cyclobutanone ring, and the methyl protons of the ester functionality. The analysis is based on established chemical shift ranges, the influence of anisotropic effects from the aromatic ring and carbonyl group, and typical coupling constants observed in similar strained ring systems.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in the molecule are categorized into three distinct environments:

-

Aromatic Protons (H-Ar): Four protons on the 4-bromophenyl ring.

-

Cyclobutane Protons (H-Cyc): Four methylene protons on the cyclobutanone ring.

-

Methyl Protons (H-Me): Three protons of the methyl ester group.

Below is a DOT language script to generate a diagram of the molecular structure with the different proton environments highlighted.

Figure 1. Molecular structure of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate with proton environments.

Aromatic Region (δ 7.0 - 8.0 ppm)

The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two sets of doublets.

-

H-Ar (ortho to Br): These two protons are expected to resonate downfield due to the anisotropic effect of the aromatic ring. Their chemical shift will be in the range of δ 7.50 - 7.70 ppm . They will appear as a doublet with a typical ortho coupling constant of ³J ≈ 8-9 Hz.

-

H-Ar (meta to Br): These two protons will be upfield relative to the ortho protons and are expected in the range of δ 7.20 - 7.40 ppm . They will also appear as a doublet with a similar ortho coupling constant of ³J ≈ 8-9 Hz.

Cyclobutane Region (δ 3.0 - 4.0 ppm)

The four methylene protons of the cyclobutanone ring are diastereotopic and are expected to be chemically non-equivalent. The presence of the electron-withdrawing carbonyl group at C3 and the bulky, anisotropic 4-bromophenyl and ester groups at C1 will significantly influence their chemical shifts and coupling patterns. The puckered conformation of the cyclobutane ring will lead to different spatial orientations of these protons (axial and equatorial-like), resulting in complex splitting patterns.

-

H-Cyc (H-2 and H-4): These four protons are expected to resonate in the region of δ 3.20 - 3.80 ppm . Due to their diastereotopic nature, they will likely appear as a complex multiplet. The protons on C2 and C4 are chemically equivalent due to the plane of symmetry in the time-averaged conformation. However, the geminal protons on each of these carbons are diastereotopic.

-

Coupling: The geminal coupling (²J) between the diastereotopic protons on the same carbon is typically in the range of 12-18 Hz. Vicinal coupling (³J) between adjacent protons will be observed, with cis and trans couplings having different magnitudes, further complicating the multiplet. Long-range coupling (⁴J) across the ring is also possible in cyclobutane systems.

-

Methyl Ester Region (δ 3.5 - 4.0 ppm)

-

H-Me: The three protons of the methyl ester group are in a shielded environment and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is expected to be in the range of δ 3.70 - 3.90 ppm .[1]

Summary of Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-Ar (ortho to Br) | 7.50 - 7.70 | d | 2H | ³J ≈ 8-9 |

| H-Ar (meta to Br) | 7.20 - 7.40 | d | 2H | ³J ≈ 8-9 |

| H-Cyc (H-2, H-4) | 3.20 - 3.80 | m | 4H | Complex |

| H-Me | 3.70 - 3.90 | s | 3H | N/A |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS is still a good practice for high accuracy.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of at least 4 seconds to ensure good resolution.

-

Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) will cover the entire expected range of chemical shifts.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

-

Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the 3 protons of the methyl group).

Below is a DOT language script to generate a workflow diagram for the experimental protocol.

Figure 2. Experimental workflow for ¹H NMR acquisition and processing.

Conclusion

The ¹H NMR spectrum of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is predicted to be complex, particularly in the aliphatic region, due to the diastereotopic nature of the cyclobutane protons and the puckered conformation of the ring. A careful analysis of the chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is essential for its unambiguous characterization. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data. This in-depth guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their synthetic and medicinal chemistry endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.

- Gunther, H. (2013).

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. (2014). Retrieved from [Link]

-

Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. MDPI. (n.d.). Retrieved from [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Abstract

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2) is a substituted cyclobutane derivative of interest in medicinal chemistry due to the prevalence of the cyclobutane motif in bioactive molecules.[1] The unique conformational constraints of the four-membered ring, combined with the electronic properties of the bromophenyl group, make its three-dimensional structure crucial for understanding its potential as a synthetic building block. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of this writing, this guide provides a comprehensive framework for its structural elucidation. We will explore the anticipated structural features based on analogous compounds, detail the necessary experimental protocols for synthesis, crystallization, and X-ray analysis, and discuss the expected intermolecular interactions that would govern its solid-state packing.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring is a recurring structural motif in a variety of natural products and pharmaceutical agents. Its rigid and puckered nature provides a defined three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, a key aspect of rational drug design. The title compound incorporates a 4-bromophenyl group, a common substituent in medicinal chemistry known to engage in specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and receptor binding.[2][3] The 3-oxo functionality and the methyl ester group further add to the molecule's potential for diverse chemical transformations and interactions. A thorough understanding of its crystal structure is therefore paramount for its application in the development of novel therapeutics.

Predicted Molecular Geometry and Solid-State Interactions

Based on known crystal structures of other substituted cyclobutanes, we can predict the likely geometric and interactive features of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

Conformation of the Cyclobutane Ring

The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve steric strain. The C-C bond lengths within the ring are expected to be in the range of 1.55 to 1.57 Å.[4] The puckering of the ring will influence the relative orientations of the substituents at the 1 and 3 positions.

Key Intermolecular Interactions

The presence of a bromine atom on the phenyl ring introduces the possibility of several types of non-covalent interactions that can stabilize the crystal lattice:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[5] Type I (C-Br···Br-C) interactions are also a possibility, where the bromine atoms of two molecules interact.[2][6]

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic and cyclobutane protons with the carbonyl and ester oxygens are expected to play a role in the crystal packing.

-

π-π Stacking: The bromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions.

These interactions are crucial for the supramolecular assembly in the solid state and can significantly impact the material's physical properties.

Experimental Workflow for Crystal Structure Determination

The following sections outline the detailed, step-by-step methodologies for the synthesis, crystallization, and structural analysis of the title compound.

Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

A plausible synthetic route would involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings.[7]

Protocol:

-

Preparation of a Ketene Acetal: React 4-bromoacetophenone with a suitable reagent to form a silyl enol ether or a similar ketene acetal precursor.

-

[2+2] Cycloaddition: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, dissolve the ketene acetal in a dry, aprotic solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C or lower, and add a solution of a suitable ketene partner, such as dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).

-

Allow the reaction to stir at low temperature and then warm to room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Esterification and Dehalogenation/Oxidation: The resulting cyclobutanone may require subsequent steps to introduce the methyl ester and achieve the 3-oxo functionality, depending on the specific cycloaddition strategy employed. An alternative is the reaction of methyl 3-oxocyclobutanecarboxylate with a suitable bromophenylating agent.[8][9]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.

Protocol:

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8 °C).[10]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Crystallization Method Selection

Caption: Decision tree for crystallization.

X-ray Data Collection and Structure Refinement

Protocol:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Collect a series of diffraction images by rotating the crystal through a range of angles.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz and polarization effects, and perform an empirical absorption correction.

-

Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will reveal the positions of the heavier atoms, such as bromine.

-

Structure Refinement: Refine the initial structural model by least-squares methods against the experimental diffraction data. Locate the lighter atoms (carbon, oxygen) from difference Fourier maps. Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validation: Validate the final crystal structure using software like CHECKCIF. The final model should have low R-factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

Anticipated Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Anticipated Value/Information |

| Chemical Formula | C12H11BrO3 |

| Formula Weight | 283.12 g/mol [11] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c, Pbca) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined (for monoclinic, α=γ=90, β≠90) |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | Typically 2, 4, or 8 |

| Density (calculated) (g/cm³) | To be determined |

| R1, wR2 (final) | < 0.05, < 0.10 for good quality data |

| Goodness-of-fit (S) | ~1.0 |

Conclusion

While the crystal structure of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate has not been publicly reported, this guide provides a robust framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional model of this molecule. The resulting structural data, including the precise conformation of the cyclobutane ring and the nature of the intermolecular interactions driven by the bromophenyl moiety, will be invaluable for its future applications in medicinal chemistry and materials science. This systematic approach ensures the scientific integrity and trustworthiness of the structural data, providing a solid foundation for further research.

References

-

Alvey, L., et al. (2021). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. ResearchGate. Available at: [Link]

-

Yarovenko, V.N., et al. (2022). Intermolecular non-covalent interactions Br···Br (type I halogen···halogen contacts) in crystal of 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole. ResearchGate. Available at: [Link]

-

Mehta, G., Reddy, S. H. K., & Pattabhi, V. (1993). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Caballero, M., et al. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. Available at: [Link]

-

Ofial, A. R., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. ResearchGate. Available at: [Link]

-

Zhu, W., et al. (2007). Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions. PubMed. Available at: [Link]

-

Azumaya, I., et al. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. MDPI. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Kim, Y., et al. (2022). Multiple molecular interactions between alkyl groups and dissociated bromine atoms on Ag(111). Physical Chemistry Chemical Physics. Available at: [Link]

-

Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]

-

ChemWhat. (n.d.). Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. Available at: [Link]

-

Yen, C.-H., et al. (2022). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry. Available at: [Link]

-

Kumar, S., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Available at: [Link]

-

Ren, T.-W., et al. (2018). Crystal structure of methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H22BrNO3. Zeitschrift Für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives [mdpi.com]

- 6. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1364663-42-2|Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

Physical and chemical properties of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, a functionalized cyclobutane derivative of interest in medicinal chemistry and organic synthesis.

Introduction

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a substituted cyclobutane containing a bromine-functionalized aromatic ring, a ketone, and a methyl ester. The rigid, three-dimensional nature of the cyclobutane core makes it an attractive scaffold in drug design, offering unique conformational constraints compared to more flexible acyclic or larger cyclic systems.[1][2] This guide will delineate the known and predicted physicochemical properties, spectroscopic signature, synthetic approaches, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery professionals.

Physicochemical Properties

Detailed experimental data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is not extensively available in public literature. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

| Property | Value | Source/Comment |

| CAS Number | 1364663-42-2 | [3][4] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [3] |

| Molecular Weight | 283.12 g/mol | [3] |

| Appearance | Likely a solid or semi-solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from structural features |

| Storage | Store in a cool, dry place. Typically recommended at 2-8°C for long-term stability. | [3] |

Structure:

Sources

- 1. Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 3. 1364663-42-2|Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 4. methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate - Alicyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

Stability and storage conditions for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

An In-Depth Technical Guide to the Stability and Storage of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Introduction

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a significant building block in contemporary drug discovery and development. Its unique scaffold, featuring a strained cyclobutanone ring, offers a three-dimensional architecture that is increasingly utilized by medicinal chemists to enhance the metabolic stability and conformational rigidity of drug candidates[1][2]. The presence of multiple reactive functional groups—a methyl ester, a ketone, and a bromophenyl moiety—necessitates a thorough understanding of its chemical stability to ensure the integrity of research data and the quality of pharmaceutical intermediates.

This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling procedures for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows. The insights herein are grounded in fundamental chemical principles and established industry guidelines for stability testing.

Chemical and Physical Properties

A summary of the key properties of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is provided below.

| Property | Value | Source |

| IUPAC Name | Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | N/A |

| CAS Number | 1364663-42-2 | [3] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [3] |

| Molecular Weight | 283.12 g/mol | [3] |

| Appearance | Not specified (typically a solid) | N/A |

| Recommended Storage | Sealed in dry, 2-8°C | [3] |

| Transportation | Cold-chain transportation recommended | [3] |

Chemical Structure:

Caption: 2D Structure of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.

Predicted Degradation Pathways and Mechanistic Insights

The structure of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate contains several moieties susceptible to degradation under various conditions. Understanding these potential pathways is critical for developing stable formulations and analytical methods.

Hydrolytic Degradation

The methyl ester functional group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, but under dilute aqueous conditions, the equilibrium favors the formation of the carboxylic acid and methanol[4].

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol[5][6].

The resulting β-keto acid from either pathway is itself susceptible to thermal decarboxylation, yielding 1-(4-bromophenyl)cyclobutan-1-one[7][8].

Oxidative Degradation

While ketones are generally resistant to oxidation compared to aldehydes, the cyclobutanone moiety can be susceptible to strong oxidizing agents[9]. A potential, albeit less common, degradation pathway is a Baeyer-Villiger-type oxidation, where a peroxy acid could insert an oxygen atom adjacent to the ketone, leading to the formation of a lactone (an intramolecular ester) and subsequent ring-opening[9][10]. Common laboratory and atmospheric oxygen are less likely to induce this transformation without other catalysts or initiators.

Thermal Degradation

The cyclobutane ring possesses significant angle strain (26.3 kcal/mol), making it susceptible to thermal decomposition at elevated temperatures[1][11]. The thermal decomposition of cyclobutanone itself is known to proceed via complex pathways to yield smaller molecules[12][13][14][15]. For this substituted derivative, high temperatures could lead to decarbonylation or fragmentation of the ring system, resulting in a complex mixture of degradation products.

Photodegradation

Aromatic halides, such as the 4-bromophenyl group, are known to be susceptible to photodegradation. Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage to generate radical species. In the presence of a hydrogen-donating solvent or other molecules, this can lead to a reductive debromination, forming methyl 1-phenyl-3-oxocyclobutanecarboxylate[16][17].

The following diagram summarizes the primary predicted degradation pathways.

Caption: Predicted degradation pathways for the target molecule.

Recommended Storage and Handling

Given the compound's sensitivity, adherence to strict storage and handling protocols is paramount to maintain its purity and integrity.

Storage Conditions

-

Long-Term Storage: For long-term storage, the compound should be kept at 2-8°C as recommended by the supplier[3]. The container should be tightly sealed and the headspace preferably filled with an inert gas such as argon or nitrogen to minimize exposure to moisture and oxygen.

-

Short-Term Storage: For routine laboratory use, maintain the compound at 2-8°C. Minimize the frequency of opening the container. It is advisable to aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk material to atmospheric conditions.

-

Protection from Light: Store the container in a dark location or use an amber vial to protect the compound from light, thereby preventing potential photodegradation.

Handling Procedures

As a brominated organic compound, appropriate safety precautions must be taken[18][19][20][21][22].

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles at all times.

-

For operations that may generate significant dust, consider using a face shield and appropriate respiratory protection.

-

-

Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.

-

Use spark-proof spatulas and weigh the compound in a contained manner (e.g., on a weigh boat within the fume hood).

-

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols for Stability Assessment

To experimentally verify the stability of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, forced degradation studies should be conducted. These studies intentionally stress the molecule to identify likely degradation products and validate the stability-indicating power of analytical methods[23][24][25][26]. The following protocols are based on the International Council for Harmonisation (ICH) guidelines[27][28][29].

Forced Degradation Studies Protocol

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared. This stock solution will be subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[24][26].

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature (25°C) protected from light. Withdraw aliquots at 2, 8, and 24 hours. |

| Thermal Degradation | Store the solid compound in a vial at 80°C. Also, store a solution of the compound (in a suitable solvent like acetonitrile) at 60°C. Analyze samples at 1, 3, and 7 days. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[25][27]. A control sample should be wrapped in aluminum foil to protect it from light. |

digraph "Forced_Degradation_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];// Nodes Start [label="Prepare Stock Solution (1 mg/mL in ACN)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Control [label="Control Sample (Protected from Stress)"]; Acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)"]; Base [label="Base Hydrolysis\n(0.1 M NaOH, 25°C)"]; Oxidation [label="Oxidative Stress\n(3% H₂O₂, 25°C)"]; Thermal [label="Thermal Stress\n(Solid @ 80°C, Solution @ 60°C)"]; Photo [label="Photolytic Stress\n(ICH Q1B Light Exposure)"]; Analysis [label="Analyze All Samples by Stability-Indicating HPLC-UV/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interpretation [label="Data Interpretation\n(Peak Purity, Mass Balance, Identify Degradants)"]; // Edges Start -> {Control, Acid, Base, Oxidation, Thermal, Photo}; {Control, Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> Interpretation;

}

Caption: Workflow for forced degradation studies.

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound and the increase in degradation products, with no interference between them[23]. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and mass spectrometry (MS) detectors is the recommended technique[30][31].

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm; monitor at 254 nm |

| MS Detection | Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500) |

Data Interpretation and Reporting

The analysis of stressed samples should focus on several key aspects:

-

Peak Purity: The chromatographic peak of the parent compound should be checked for purity using a diode array detector and/or mass spectrometer to ensure no degradants are co-eluting[32].

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be calculated. A mass balance between 90-110% provides confidence that all major degradation products have been detected[32].

-

Structural Elucidation: The mass spectrometer will provide mass-to-charge ratio data for the degradation products, which can be used to propose structures consistent with the predicted degradation pathways.

Conclusion

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a compound with significant potential in medicinal chemistry. However, its multifaceted structure makes it susceptible to degradation via hydrolysis, and potentially through oxidative, thermal, and photolytic pathways. The inherent stability of the compound is contingent upon strict adherence to recommended storage conditions, specifically refrigeration (2-8°C) in a dry, inert, and dark environment. The implementation of robust forced degradation studies is essential for any research or development program to fully characterize its stability profile, identify potential impurities, and develop validated, stability-indicating analytical methods. This diligence ensures the reliability of experimental outcomes and the quality of materials progressing through the drug development pipeline.

References

-

ICH Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharma Guru. [Link]

-

Overview of assays for hydrolysis of β-keto esters. ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015). Journal of Pharmaceutical Science & Emerging Drugs. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (2023). Sygnature Discovery. [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

-

Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-94. [Link]

-

Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 122, 119-132. [Link]

-

Sop for force degradation study. (2023). Pharma Dekho. [Link]

-

Bromine Safety & Standard Operating Procedures. Providence College. [Link]

-

Das, M. N., et al. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(23), 6090-6090. [Link]

-

Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2022). ResearchGate. [Link]

-

Workman, W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (2022). ChemRxiv. [Link]

-

Hayward, D. S., et al. (1993). Drug Stability Testing by Monitoring Drug and Degradate Levels by Liquid Chromatography. Journal of Chromatographic Science, 31(11), 449-454. [Link]

-

To study the kinetics of acid-catalysed hydrolysis of an ester by titrimetry. eGyanKosh. [Link]

-

de Oliveira, A. C. C., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2020, 8871328. [Link]

-

Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2022). RSC Publishing. [Link]

-

Safety Data Sheet - Bromine. Archean Chemical Industries. [Link]

-

Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]

-

Blades, A. T., & Sandhu, H. S. (1966). Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry, 70(10), 3311-3312. [Link]

-

Back, R. A. (1975). Thermal decomposition of cyclobutanone. Comments. The Journal of Physical Chemistry, 79(20), 2146-2147. [Link]

-

Ketones to Esters. Chemistry Steps. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Lu, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10826-10833. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

-

Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2018). PubMed. [Link]

-

Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Selective Cleavage and Decarboxylation of β-Keto Esters. ResearchGate. [Link]

-

Time dependence of the concentration of ketones, esters, carboxylic acids, g-lactones and ketoacids in LDPE film oxidized in air at 160 C. ResearchGate. [Link]

-

Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts. [Link]

-

Oxidative degradation of synthetic ester and its influence on tribological behavior. ResearchGate. [Link]

-

Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. Proceedings of the National Academy of Sciences of the United States of America, 38(11), 937-942. [Link]

-

Genaux, C. T., & Walters, W. D. (1951). THERMAL DECOMPOSITION OF CYCLOBUTANE. Journal of the American Chemical Society, 73(9), 4497-4497. [Link]

-

β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

Photocatalytic Degradation of Emerging Contaminants. MDPI. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]